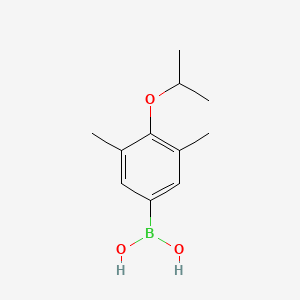

3,5-Dimethyl-4-isopropoxyphenylboronsäure

Übersicht

Beschreibung

3,5-Dimethyl-4-isopropoxyphenylboronic acid, also known as DIPB, is a boronic acid derivative with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a colorless, crystalline solid with a melting point of 276-278°C and a molecular weight of 198.15 g/mol. DIPB has been used in a variety of synthetic and analytical processes, including the synthesis of pharmaceuticals, and has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthese von zytotoxischen Verbindungen

Diese Verbindung wird zur Synthese potenter zytotoxischer Analoga von marinen Alkaloiden wie Lamellarin D verwendet, die in der Krebsforschung aufgrund ihrer Fähigkeit, Krebszellen anzugreifen und zu zerstören, von Bedeutung sind .

Entwicklung von COX-2-Inhibitoren

Sie dient als Vorläufer bei der Synthese von Cyclooxygenase-2 (COX-2)-Inhibitoren. Diese Inhibitoren spielen eine entscheidende Rolle bei der Behandlung von Entzündungen und Schmerzen und haben ein großes Potenzial bei der Behandlung von Erkrankungen wie Arthritis .

Arzneimittelentwicklung für verschiedene Krankheiten

Die Verbindung wird in großem Umfang bei der Entwicklung von Medikamenten eingesetzt, die auf Krankheiten wie Krebs, Diabetes und Entzündungen abzielen, was ihre Vielseitigkeit in der medizinischen Chemie unterstreicht .

Photodynamische Therapie

Sie fungiert als Reaktant für die mikrowellengeleitete Click-Chemie-Synthese von Glyko-Porphyrin-Derivaten. Diese Derivate haben in vitro photozytotoxische Eigenschaften gezeigt, was für Anwendungen in der Photodynamischen Therapie wertvoll ist - eine Behandlung, die Licht verwendet, um ein Photosensibilisator-Medikament zur Behandlung bestimmter Krebsarten zu aktivieren .

Kreuzkupplungsreaktionen

In der organischen Chemie wird sie in palladiumkatalysierten oxidativen Kreuzkupplungsreaktionen eingesetzt. Diese Reaktionen sind grundlegend für die Herstellung komplexer Moleküle für Pharmazeutika und Materialwissenschaften .

Ruthenium-katalysierte Hydrierungsreaktionen

Die Verbindung findet Anwendung in rutheniumkatalysierten Hydrierungsreaktionen, die wichtig für die Herstellung einer Vielzahl von chemischen Produkten sind, darunter Feinchemikalien und Pharmazeutika .

Suzuki–Miyaura-Kupplung

Sie wird als Borreagenz für die Suzuki–Miyaura-Kupplung ausgewählt - eine weit verbreitete übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, die für ihre milden Bedingungen und ihre Toleranz gegenüber funktionellen Gruppen bekannt ist, was für die Synthese verschiedener organischer Verbindungen von Vorteil ist .

Biochemische Analyse

Biochemical Properties

3,5-Dimethyl-4-isopropoxyphenylboronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes and proteins that contain hydroxyl or amino groups, forming reversible covalent bonds. This interaction is particularly important in the inhibition of serine proteases, where the boronic acid moiety forms a tetrahedral adduct with the serine residue in the active site of the enzyme . Additionally, 3,5-Dimethyl-4-isopropoxyphenylboronic acid can interact with other biomolecules such as nucleotides and carbohydrates, influencing their stability and function.

Cellular Effects

The effects of 3,5-Dimethyl-4-isopropoxyphenylboronic acid on various cell types and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . In particular, it can inhibit the activity of certain kinases involved in cell proliferation and survival, thereby affecting cell growth and apoptosis. Furthermore, 3,5-Dimethyl-4-isopropoxyphenylboronic acid can impact the cellular redox state by interacting with antioxidant enzymes, potentially leading to oxidative stress under certain conditions.

Molecular Mechanism

At the molecular level, 3,5-Dimethyl-4-isopropoxyphenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . This compound can also bind to transcription factors, altering their ability to regulate gene expression. Additionally, 3,5-Dimethyl-4-isopropoxyphenylboronic acid can modulate the activity of signaling molecules such as small GTPases, influencing various cellular processes including cytoskeletal dynamics and vesicle trafficking.

Temporal Effects in Laboratory Settings

The stability and effects of 3,5-Dimethyl-4-isopropoxyphenylboronic acid over time in laboratory settings are critical for its application in research. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding phenol . Long-term exposure to 3,5-Dimethyl-4-isopropoxyphenylboronic acid has been shown to cause changes in cellular function, including alterations in cell cycle progression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of 3,5-Dimethyl-4-isopropoxyphenylboronic acid vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, 3,5-Dimethyl-4-isopropoxyphenylboronic acid can induce toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response.

Metabolic Pathways

3,5-Dimethyl-4-isopropoxyphenylboronic acid is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze oxidation-reduction reactions . This compound can act as a substrate for boronic acid dehydrogenases, leading to the formation of boronic esters and other metabolites. Additionally, 3,5-Dimethyl-4-isopropoxyphenylboronic acid can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, thereby affecting overall cellular energy production.

Transport and Distribution

The transport and distribution of 3,5-Dimethyl-4-isopropoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via boronic acid transporters, where it can accumulate in specific cellular compartments. The distribution of 3,5-Dimethyl-4-isopropoxyphenylboronic acid within tissues is influenced by its affinity for different binding proteins, which can affect its localization and bioavailability.

Subcellular Localization

The subcellular localization of 3,5-Dimethyl-4-isopropoxyphenylboronic acid is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 3,5-Dimethyl-4-isopropoxyphenylboronic acid within these organelles can influence its ability to modulate enzyme activity and cellular processes, thereby affecting overall cell function.

Eigenschaften

IUPAC Name |

(3,5-dimethyl-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESNXDCMAFEMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OC(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584428 | |

| Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849062-16-4 | |

| Record name | B-[3,5-Dimethyl-4-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)